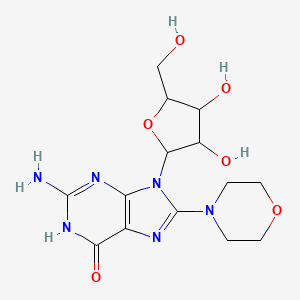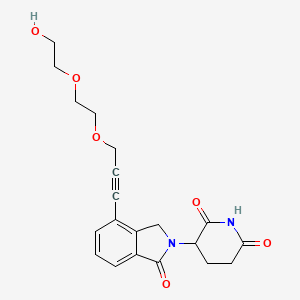
Lenalidomide-CO-C5-Br
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lenalidomide-CO-C5-Br is a derivative of lenalidomide, a well-known immunomodulatory drug. Lenalidomide itself is a thalidomide analog with significant therapeutic applications, particularly in the treatment of multiple myeloma and myelodysplastic syndromes. The addition of the CO-C5-Br moiety potentially enhances its pharmacological properties, making it a subject of interest in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Lenalidomide-CO-C5-Br typically involves the cyclization of methyl 2-(bromomethyl)-3-nitrobenzoate with 3-aminopiperidine-2,6-dione hydrochloride. This reaction forms the nitro precursor, which is then further processed to obtain the final compound . The reaction conditions are optimized using techniques such as Fourier-transform infrared spectroscopy (FT-IR), proton nuclear magnetic resonance spectroscopy (1H NMR), and carbon-13 nuclear magnetic resonance spectroscopy (13C NMR).
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. The process is optimized for higher efficiency and cost-effectiveness, ensuring that the compound is produced in sufficient quantities for clinical and research applications .
Análisis De Reacciones Químicas
Types of Reactions: Lenalidomide-CO-C5-Br undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s structure and enhancing its pharmacological properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents like bromine or chlorine .
Major Products: The major products formed from these reactions include various derivatives of this compound, each with unique pharmacological properties. These derivatives are studied for their potential therapeutic applications in different medical conditions .
Aplicaciones Científicas De Investigación
Lenalidomide-CO-C5-Br has a wide range of scientific research applications:
Chemistry: In chemistry, it is used as a model compound for studying the effects of structural modifications on pharmacological properties. Researchers explore how different substituents affect the compound’s activity and stability .
Biology: In biology, this compound is used to study cellular processes and molecular interactions. It helps in understanding how immunomodulatory drugs interact with cellular targets and pathways .
Medicine: In medicine, the compound is primarily studied for its potential in treating hematological malignancies such as multiple myeloma and myelodysplastic syndromes. It is also explored for its anti-inflammatory and anti-angiogenic properties .
Industry: In the pharmaceutical industry, this compound is used in the development of new therapeutic agents. Its derivatives are tested for their efficacy and safety in preclinical and clinical trials .
Mecanismo De Acción
Lenalidomide-CO-C5-Br exerts its effects by modulating the activity of the CRL4 CRBN E3 ubiquitin ligase complex. This modulation leads to the ubiquitination and subsequent proteasomal degradation of specific transcription factors such as IKZF1 and IKZF3. These transcription factors are crucial for the survival of multiple myeloma cells, and their degradation results in the death of these cancer cells . Additionally, the compound affects various cytokine production pathways, enhancing the immune response against cancer cells .
Propiedades
Fórmula molecular |
C19H22BrN3O4 |
|---|---|
Peso molecular |
436.3 g/mol |
Nombre IUPAC |
6-bromo-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]hexanamide |
InChI |
InChI=1S/C19H22BrN3O4/c20-10-3-1-2-7-16(24)21-14-6-4-5-12-13(14)11-23(19(12)27)15-8-9-17(25)22-18(15)26/h4-6,15H,1-3,7-11H2,(H,21,24)(H,22,25,26) |
Clave InChI |
GENKZDVLLULPQA-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)CCCCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6,6-bis(hydroxymethyl)-2-methoxyoxane-3,4,5-triol](/img/structure/B14774997.png)


![4-Bromo-3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-ol](/img/structure/B14775015.png)

![(2-Fluoro-2'-methyl-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B14775043.png)



![(3R)-3-amino-4-[2-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B14775082.png)




